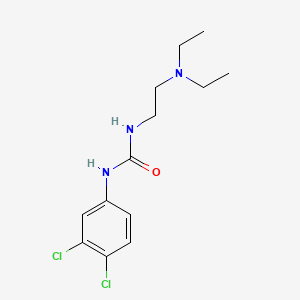
Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a diethylaminoethyl group attached to the urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- typically involves the reaction of 3,4-dichloroaniline with diethylaminoethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are fed into reactors where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. It may be employed in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied. For example, it may inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparación Con Compuestos Similares
- Urea, 1-(3,4-dichlorophenyl)-3-(2-(dimethylamino)ethyl)-
- Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)propyl)-
- Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)butyl)-
Comparison: Compared to similar compounds, Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- exhibits unique properties due to the presence of the diethylaminoethyl group. This group influences the compound’s solubility, reactivity, and biological activity. The dichlorophenyl group also contributes to its distinct chemical behavior, making it a valuable compound for various applications.
Propiedades
Número CAS |
93043-61-9 |
|---|---|
Fórmula molecular |
C13H19Cl2N3O |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]urea |
InChI |
InChI=1S/C13H19Cl2N3O/c1-3-18(4-2)8-7-16-13(19)17-10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H2,16,17,19) |
Clave InChI |
DQZQBZHYTUVKCX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


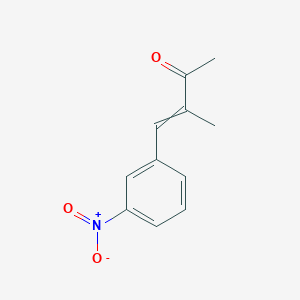
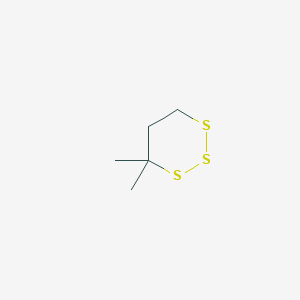
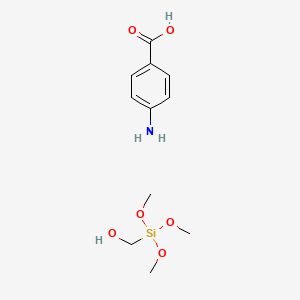
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)

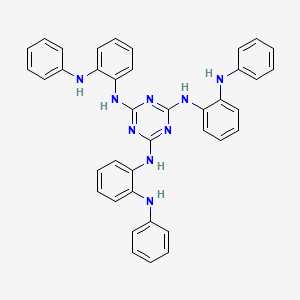
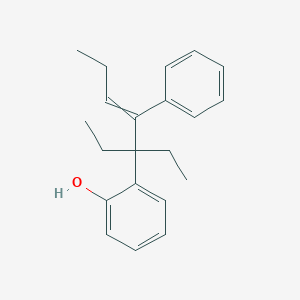


![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
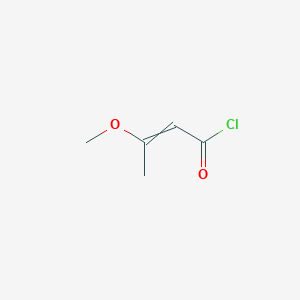
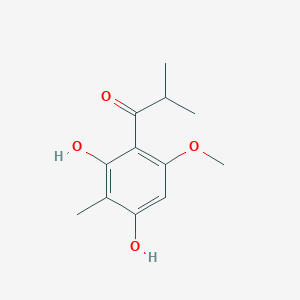
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

